molecular formula C8H12BrN3O B8205769 1-(7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)-N,N-dimethylmethanamine

1-(7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)-N,N-dimethylmethanamine

Cat. No.: B8205769
M. Wt: 246.10 g/mol
InChI Key: UGZBXMNLPORVES-UHFFFAOYSA-N
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Description

1-(7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)-N,N-dimethylmethanamine is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrazolo[5,1-b]oxazole core, which is a fused ring system containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)-N,N-dimethylmethanamine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe bromine atom can be introduced via bromination reactions using reagents like N-bromosuccinimide (NBS) under specific conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Catalysts: Such as palladium or copper catalysts for coupling reactions.

    Solvents: Common organic solvents like dichloromethane, ethanol, or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation or reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1-(7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)-N,N-dimethylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological pathways. For example, it may interact with kinases or other proteins involved in cell signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)-N,N-dimethylmethanamine is unique due to its specific combination of a pyrazolo[5,1-b]oxazole core with a bromine atom and a dimethylmethanamine group

Properties

IUPAC Name

1-(7-bromo-2,3-dihydropyrazolo[5,1-b][1,3]oxazol-3-yl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3O/c1-11(2)4-6-5-13-8-7(9)3-10-12(6)8/h3,6H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZBXMNLPORVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1COC2=C(C=NN12)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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